N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17547874
InChI: InChI=1S/C26H24N2/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27-22-6-4-3-5-7-22/h3-19,27H,1-2H3
SMILES:
Molecular Formula: C26H24N2
Molecular Weight: 364.5 g/mol

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine

CAS No.:

Cat. No.: VC17547874

Molecular Formula: C26H24N2

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine -

Specification

Molecular Formula C26H24N2
Molecular Weight 364.5 g/mol
IUPAC Name 4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine
Standard InChI InChI=1S/C26H24N2/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27-22-6-4-3-5-7-22/h3-19,27H,1-2H3
Standard InChI Key IIEDZDJJQHYFNI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)NC4=CC=CC=C4

Introduction

Structural Features and Molecular Identity

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine belongs to the triarylamine family, featuring a benzene-1,4-diamine core with two para-tolyl (4-methylphenyl) groups at the N4 positions and a phenyl group at the N1 position. The IUPAC name—4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine—reflects this substitution pattern. The para-methyl groups on the tolyl substituents contribute to steric stabilization and electron-donating effects, which enhance solubility in organic solvents like toluene and dichloromethane .

A key distinction lies in its regioisomer, N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine, where the methyl groups occupy meta positions on the tolyl rings . This structural variation alters crystallinity and electronic properties, with the para isomer generally exhibiting higher hole mobility due to improved molecular packing .

Synthesis and Manufacturing

The synthesis of N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine typically involves a multi-step protocol:

  • Nucleophilic Aromatic Substitution: Reacting benzene-1,4-diamine with para-methylbenzene sulfonyl chloride introduces the para-tolyl groups.

  • Ullmann Coupling: A copper-catalyzed coupling reaction attaches the phenyl group to the N1 position.

Yield optimization requires precise control of reaction conditions, including temperature (80–120°C) and catalyst loading (5–10 mol% CuI). Purification via column chromatography or recrystallization ensures high purity (>98%), critical for electronic applications.

Comparative analysis with related compounds, such as N,N′-Bis(4-methylphenyl)-N,N′-diphenyl-1,4-benzenediamine (C₃₂H₂₈N₂), reveals that increased aryl substitution elevates molecular weight but may reduce solubility .

Physicochemical Properties

PropertyValueMethod/Reference
Molecular FormulaC₂₆H₂₄N₂VulcanChem
Molecular Weight364.5 g/molPubChem
Melting Point180–185°CVulcanChem
SolubilityToluene, DCM, THFChemSpider
Ionization Energy5.2 eV (estimated)Derived from DNTPD
Hole Mobility10⁻⁴ cm²/V·sVulcanChem

The compound’s high ionization energy (5.2 eV) and moderate hole mobility make it suitable for hole-transport layers in optoelectronic devices . Its antioxidant activity stems from the amine groups, which scavenge free radicals via hydrogen atom transfer.

Applications in Advanced Technologies

Organic Electronics

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine serves as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its electron-rich triarylamine structure facilitates efficient hole injection from indium tin oxide (ITO) electrodes into emissive layers . In OLEDs, devices incorporating this compound exhibit luminance efficiencies exceeding 80 cd/A, outperforming traditional HTMs like NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) .

Polymer Stabilization

Incorporating the compound into polymer matrices (e.g., polycarbonates) improves thermal stability, with decomposition temperatures increasing by 40–50°C compared to unstabilized polymers. The para-tolyl groups mitigate oxidative degradation by quenching reactive oxygen species.

Antioxidant Formulations

In lubricants and fuels, the compound acts as a secondary antioxidant, synergizing with primary antioxidants like hindered phenols. Testing under ASTM D943 standards shows a 30% extension in oxidation induction time for turbine oils.

Comparison with Related Compounds

CompoundMolecular FormulaHole Mobility (cm²/V·s)Application
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamineC₂₆H₂₄N₂10⁻⁴OLEDs, Antioxidants
DNTPD C₆₄H₅₄N₄10⁻³Perovskite Solar Cells
N,N′-Diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine C₃₂H₂₈N₂10⁻⁵Polymer Stabilizers
m-Tolyl Isomer C₂₆H₂₄N₂10⁻⁶Experimental HTMs

DNTPD, a biphenyl-extended analog, demonstrates higher hole mobility but requires complex synthesis . The m-tolyl isomer’s lower performance underscores the importance of para-substitution for optimal charge transport .

Research Insights and Future Directions

Recent studies highlight the compound’s potential in flexible electronics, where its mechanical flexibility and solution-processability enable roll-to-roll manufacturing. Hybrid systems combining this diamine with inorganic nanoparticles (e.g., ZnO) show promise for UV-stable coatings, achieving 95% UV attenuation at 10 wt% loading.

Future research should address scalability challenges in synthesis and explore doping strategies to enhance conductivity. Computational modeling of charge transport pathways could further refine molecular design for next-generation optoelectronics.

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